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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279 Get Quote

Application Notes and Protocols for Ls-104
Note on Compound Identification: The query for "Ls-104" did not yield a specific compound

with this designation in the scientific literature. However, extensive research has identified two

closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat). It is

highly probable that "Ls-104" is a typographical error referring to one of these agents. This

document provides detailed application notes and protocols for both PR-104 and DRP-104 to

ensure comprehensive coverage for researchers, scientists, and drug development

professionals.

Part 1: PR-104
PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic

to the hypoxic cells commonly found in solid tumors.[1] It is a phosphate ester "pre-prodrug"

that is rapidly converted in the body to its active form, PR-104A.[1]

Mechanism of Action
PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking

agents.[1] This process leads to the formation of DNA interstrand cross-links, causing cell

death.[2][3] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto

reductase 1C3 (AKR1C3) enzyme.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1675279?utm_src=pdf-interest
https://www.benchchem.com/product/b1675279?utm_src=pdf-body
https://www.benchchem.com/product/b1675279?utm_src=pdf-body
https://www.benchchem.com/product/b1675279?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6929057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6929057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6929057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4622463/
https://pubmed.ncbi.nlm.nih.gov/21744473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6929057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4622463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Intracellular Space

Hypoxic Conditions

Normoxic/Hypoxic Conditions

PR-104 PR-104A

Systemic
Phosphatases

PR-104A

Cellular
Uptake

PR-104H / PR-104M
(Active Metabolites)

Reduction

Reduction

DNA Cross-linking &
Cell Death

One-electron
reductases (e.g., POR)

AKR1C3

Click to download full resolution via product page

Mechanism of Action of PR-104.

Dosage and Administration Data
Table 1: Preclinical In Vivo Dosage of PR-104
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Animal
Model

Cancer
Type

Dosage
Administrat
ion Route

Schedule Reference

Mice

Pediatric

Solid Tumors

& ALL

550 mg/kg

(MTD)
Intravenous

Weekly for 6

weeks
[3]

Mice
Pediatric

Solid Tumors

270 mg/kg

and 110

mg/kg

Intravenous
Weekly for 6

weeks
[3]

Mice

Hepatocellula

r Carcinoma

Xenografts

Not specified Not specified Not specified [2]

Table 2: Clinical Dosage of PR-104

Clinical
Phase

Patient
Population

Dosage
Administrat
ion Route

Schedule Reference

Phase I Solid Tumors
1100 mg/m²

(MTD)

Intravenous

(1-hour

infusion)

Once every 3

weeks
[4]

Phase I Solid Tumors
675 mg/m²

(MTD)
Intravenous

Weekly (Days

1, 8, 15 of a

28-day cycle)

[4]

Phase II
Small Cell

Lung Cancer
1100 mg/m²

Intravenous

(1-hour

infusion)

Every 21

days
[5]

Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[6]
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Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate

media and conditions.

Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per

control well.

Hypoxic/Aerobic Conditions:

For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% CO₂,

10% H₂, and 85% N₂ for 4 hours to allow for equilibration.

For aerobic conditions, maintain plates in a standard CO₂ incubator.

Drug Treatment:

Prepare a stock solution of PR-104A.

Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).

Expose cells to PR-104A for 2-4 hours.

Colony Formation:

After drug exposure, wash cells with PBS and add fresh media.

Incubate plates for 7-14 days to allow for colony formation.

Staining and Counting:

Fix colonies with a methanol/acetic acid solution.

Stain colonies with crystal violet.

Count colonies containing >50 cells.

Data Analysis: Calculate the surviving fraction for each treatment group relative to the

untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the IC₅₀

values under aerobic and hypoxic conditions.
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Protocol 2: In Vivo Xenograft Model

This protocol is a general guideline based on preclinical studies with PR-104.[3]

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

Tumor Cell Implantation:

Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells)

into the flank of each mouse.

Monitor tumor growth regularly using calipers.

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³),

randomize mice into treatment and control groups.

Drug Administration:

Reconstitute PR-104 in a suitable vehicle (e.g., saline).

Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550

mg/kg weekly).

The control group receives vehicle only.

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor for any signs of toxicity.

Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the

study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 2: DRP-104 (Sirpiglenastat)
DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine

(DON), designed to preferentially deliver the active moiety to tumors, thereby improving the
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therapeutic window compared to DON.[7]

Mechanism of Action
DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine

metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing

tumor cells that are dependent on glutamine for energy and biomass production.[8]

Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can

enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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